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Compound of Interest

Compound Name: Vilaprisan

Cat. No.: B611686

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and
bioavailability of oral Vilaprisan, a selective progesterone receptor modulator (SPRM). The
information is compiled from various clinical studies and is intended to be a valuable resource
for professionals in the field of drug development and research.

Executive Summary

Vilaprisan is characterized by rapid absorption and dose-proportional exposure following oral
administration.[1][2] It has an almost complete bioavailability of approximately 60%.[3][4][5] The
drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450
3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion
occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as
itraconazole, can significantly increase Vilaprisan exposure, highlighting the importance of
considering potential drug-drug interactions. Food intake has a minimal effect on its
bioavailability.

Pharmacokinetic Profile

The pharmacokinetic properties of Vilaprisan have been evaluated in healthy postmenopausal
women and are summarized below.

Single-Dose Pharmacokinetics
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Following a single oral dose, Vilaprisan is rapidly absorbed, with maximum plasma
concentrations (Cmax) typically reached between 1 to 2 hours. The exposure to Vilaprisan, as
measured by the area under the plasma concentration-time curve (AUC), increases in a dose-
proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of Vilaprisan

Dose Cmax (pg/L) AUC (pg-hiL) Tmax (h) t1/2 (h)
1 mg 3.74 58.5 1-2 31-38

5 mg - 249 1-3 -

15 mg - 788 1-3 -

30 mg 68.6 1590 1-2 31-38

Data sourced from multiple studies in healthy postmenopausal women.

Multiple-Dose Pharmacokinetics

With daily dosing, Vilaprisan accumulates in the body, which is consistent with its long terminal
half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vilaprisan

Accumulation

AUC(0-24),md Ratio (AUC(0-
Dose Cmax,md (pglL)
(ng-hiL) 24)md/AUC(0-
24)sd)
1 mg/day 8 76 19-3.2
5 mg/day 31 311 19-3.2

Data from studies in healthy postmenopausal women.

Bioavailability and Effect of Food
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The absolute oral bioavailability of Vilaprisan is approximately 60%. A study investigating the
effect of food on Vilaprisan's pharmacokinetics revealed that its bioavailability is not
significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the
mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower Cmax
and prolonged Tmax), these changes are not considered clinically significant. Therefore,
Vilaprisan can be administered with or without food.

Table 3: Effect of Food on Vilaprisan Pharmacokinetics (2 mg single dose)

AUC Ratio Cmax Ratio
Condition (Fed/Fasting) [90%  (Fed/Fasting) [90%  Tmax (h)
CI] (od]|
High-Fat Meal 1.21[1.14 - 1.28] 0.879 [0.756 - 1.02] ~4
Moderate-Fat Meal 1.18[1.11 - 1.25] 0.894 [0.769 - 1.04] ~4
Fasting - - 15

*%

Metabolism and Excretion

Vilaprisan is extensively metabolized in the liver. The primary metabolic pathways are
oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by
aldoketoreductases. Unchanged Vilaprisan is the major component in plasma, with no
metabolites exceeding 10% of the total drug-related exposure.

Excretion of Vilaprisan and its metabolites occurs primarily through the feces (approximately
74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the
administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled Vilaprisan (5 mg single oral dose)
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Excretion Route Percentage of Administered Dose
Feces 73.5+3.70%
Urine 13.1+1.71%
Total Recovery 86.6 + 2.81%

**

Drug-Drug Interactions
Given that CYP3A4 is the major enzyme responsible for Vilaprisan's metabolism, there is a

potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of Vilaprisan with the strong CYP3A4
inhibitor itraconazole resulted in a 6.2-fold increase in Vilaprisan exposure (AUC). Therefore,
concomitant use of Vilaprisan with strong CYP3A4 inhibitors is not recommended. Conversely,
co-administration with strong CYP3A4 inducers would be expected to decrease Vilaprisan
exposure, potentially reducing its efficacy.

In vitro studies have shown that Vilaprisan does not have a significant inhibitory effect on
major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a
low risk of Vilaprisan acting as a perpetrator of drug-drug interactions.

Experimental Protocols
Mass Balance and Excretion Study

o Study Design: A single-center, open-label, non-randomized study.
e Subjects: Six healthy postmenopausal women.
» Dosing: A single oral dose of 5 mg of [14C]-labeled Vilaprisan.

o Sample Collection: Plasma, urine, and feces were collected for an extended period to
determine the routes and extent of excretion of radioactivity.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were
also analyzed for unchanged Vilaprisan and its metabolites.

Drug-Drug Interaction Study with Itraconazole

o Study Design: An open-label, two-period, sequential study.
e Subjects: Fourteen healthy postmenopausal women.
e Dosing:

o Period 1: A single oral dose of 4 mg Vilaprisan.

o Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4
mg oral dose of Vilaprisan co-administered on a specified day.

o Sample Collection: Serial blood samples were collected after each Vilaprisan dose to
determine its pharmacokinetic profile.

o Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Food Effect Study

o Study Design: An open-label, randomized, three-period crossover study.

e Subjects: Twelve healthy postmenopausal women.

» Dosing: A single oral dose of 2 mg Vilaprisan administered under three different conditions:
o Fasting.
o After a high-fat, high-calorie meal.
o After a moderate-fat, moderate-calorie meal.

o Sample Collection: Serial blood samples were collected to determine the pharmacokinetic
profile of Vilaprisan under each condition.
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e Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated
LC-MS/MS method.

Visualizations
Metabolic Pathway of Vilaprisan

The following diagram illustrates the main metabolic pathways of Vilaprisan in humans.

Gxidized Metabolites) AKR (Reduction)

| Oxidized and ReducetD

Metabolites

AKR (Reduction) CYP3A4 (Oxidation)
>Geduced Metabolites)

Click to download full resolution via product page

Caption: Main metabolic pathways of Vilaprisan.

Experimental Workflow of the Food Effect Study

This diagram outlines the design of the clinical study investigating the effect of food on

Vilaprisan's pharmacokinetics.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body-img
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Screening Phase

Recruit Healthy

Gostmenopausal WomeD

G_

-

reatment Phase (3-Periovd Crossover?

Period 1:
Single 2mg Vilaprisan Dose
(Fasting, High-Fat, or Mod-Fat)

~<

-

e T

Period 2: .
Single 2mg Vilaprisan Dose |-
(Remaining Condition) .

7 ~
{  Washout Period )
Y 7

e D

Period 3:
Single 2mg Vilaprisan Dose 0
(Final Condition) 0
. : ;/
[5 Analysis Phase )
A 4
+ [ Serial Pharmacokinetic
Blood Sampling
Analyze Plasma Concentrations
(AUC, Cmax, Tmax)
- J/

Click to download full resolution via product page

Caption: Workflow of the food effect study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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